13-Hydroxytridecan-2-one

Description

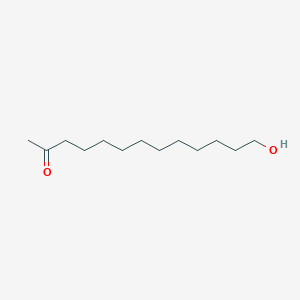

Structure

3D Structure

Properties

IUPAC Name |

13-hydroxytridecan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h14H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAVHFRGNAHEPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCCCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00446843 | |

| Record name | 13-hydroxytridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188980-05-4 | |

| Record name | 13-hydroxytridecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00446843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Structural Elucidation of 13 Hydroxytridecan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, providing detailed information about the carbon-hydrogen framework.

One-Dimensional NMR (¹H, ¹³C) for Backbone and Functional Group Assignment

One-dimensional NMR experiments, specifically ¹H and ¹³C NMR, are the initial and most crucial steps in piecing together the molecular puzzle of 13-hydroxytridecan-2-one.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the methyl group adjacent to the carbonyl, the methylene (B1212753) group adjacent to the hydroxyl function, and the long alkyl chain are observed. hmdb.ca For instance, the methyl protons at the C-1 position typically appear as a singlet, while the methylene protons at C-13, being adjacent to the hydroxyl group, would present a characteristic shift. The extensive methylene groups (C-3 to C-12) often result in a complex, overlapping multiplet in the aliphatic region of the spectrum. hmdb.ca

The ¹³C NMR spectrum provides direct insight into the carbon skeleton of the molecule, with each unique carbon atom generating a distinct signal. bhu.ac.in The spectrum of this compound is characterized by a downfield signal for the carbonyl carbon (C-2), a signal for the carbon bearing the hydroxyl group (C-13), and a series of signals for the carbons of the long alkyl chain. bhu.ac.innp-mrd.org The chemical shifts are indicative of the electronic environment of each carbon atom. bhu.ac.in

A representative, though not experimentally derived for this specific molecule, data table for ¹H and ¹³C NMR is presented below. Actual experimental values can vary based on solvent and temperature. carlroth.com

Table 1: Representative ¹H and ¹³C NMR Data for this compound

| Atom No. | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | ~2.1 (s, 3H) | ~30 |

| 2 | - | ~210 |

| 3 | ~2.4 (t, 2H) | ~40 |

| 4-11 | ~1.2-1.6 (m) | ~23-30 |

| 12 | ~1.5 (m, 2H) | ~32 |

Note: This table is illustrative. s denotes singlet, t denotes triplet, and m denotes multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for establishing the precise connectivity and spatial relationships within the molecule. mdpi.com

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two to three bonds. emerypharma.com For this compound, a COSY spectrum would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire alkyl chain from C-3 to C-13. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). libretexts.orgwikipedia.org By combining the information from the ¹H and ¹³C spectra, HSQC provides unambiguous assignments of which proton signal corresponds to which carbon signal, greatly simplifying the analysis of the complex aliphatic region. libretexts.orgblogspot.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two to three bonds. libretexts.org HMBC is crucial for connecting molecular fragments. For example, it can show a correlation from the methyl protons at C-1 to the carbonyl carbon at C-2, and from the protons at C-3 to the carbonyl carbon at C-2, confirming the placement of the ketone functional group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, regardless of whether they are directly bonded. huji.ac.ilnanalysis.com This is particularly useful for determining the conformation of the molecule in solution. For a long-chain molecule like this compound, NOESY can reveal through-space interactions between distant protons along the alkyl chain, providing insights into its folding. nanalysis.com

Low-Temperature NMR for Conformational and Stereochemical Analysis

For flexible molecules like this compound, room temperature NMR spectra often show averaged signals due to rapid conformational changes. Low-temperature NMR experiments can "freeze out" these conformations, allowing for the study of individual conformers. This can be particularly insightful for determining preferred conformations and for more detailed stereochemical analysis, although specific low-temperature NMR studies on this compound are not widely reported in the literature.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy, typically to several decimal places. measurlabs.commeasurlabs.combioanalysis-zone.com This precision allows for the determination of the exact elemental formula of a compound. researchgate.net For this compound, with a molecular formula of C₁₃H₂₆O₂, HRMS would provide a highly accurate mass measurement that distinguishes it from other compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

Table 2: HRMS Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₆O₂ |

| Exact Mass | 214.1933 g/mol |

Data sourced from publicly available chemical databases. np-mrd.org

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) is a technique where ions are selected, fragmented, and then the fragments are analyzed. wikipedia.orgnationalmaglab.orgunt.edu This process provides detailed information about the structure of the original molecule by revealing its characteristic fragmentation pathways. wikipedia.orgimreblank.ch In an MS/MS experiment of this compound, the molecular ion would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions would provide clues about the molecule's structure. For example, cleavage adjacent to the carbonyl group (α-cleavage) is a common fragmentation pathway for ketones. The loss of water from the hydroxyl group is also a likely fragmentation event. Analyzing the masses of these fragments helps to confirm the positions of the ketone and hydroxyl functional groups along the tridecane (B166401) chain.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Isomer Differentiation

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that provides an additional dimension of separation to conventional mass spectrometry, making it particularly suitable for distinguishing between isomeric compounds. nih.govresearchgate.net While mass spectrometry separates ions based on their mass-to-charge ratio (m/z), IMS separates them based on their size, shape, and charge in the gas phase. researchgate.net This is especially valuable for isomers like this compound and its variants, which have identical masses and molecular formulas but differ in the spatial arrangement of their atoms.

The principle of IMS involves introducing ions into a drift tube filled with a neutral buffer gas. An electric field propels the ions through the gas, and their drift time to the detector is measured. Ions with a larger, more extended structure will experience more collisions with the buffer gas and thus have a longer drift time compared to more compact ions of the same m/z ratio. nih.gov This allows for the separation of isomers, isobars, and conformers. researchgate.net

Several types of IMS instruments are coupled with mass spectrometers, each with distinct advantages: researchgate.net

Drift-Time Ion Mobility Spectrometry (DTIMS): Offers the highest resolving power and is the only method that can directly measure the collision cross-section (CCS), a key physical property related to the ion's conformation. researchgate.net

Traveling-Wave Ion Mobility Spectrometry (TWIMS): Uses a series of voltage waves to push ions through the mobility cell. It offers good sensitivity and is well-suited for integration into commercial mass spectrometers, though with lower resolving power than DTIMS. researchgate.net

Field-Asymmetric Waveform Ion Mobility Spectrometry (FAIMS): Also known as Differential Mobility Spectrometry (DMS), it separates ions by applying a high-asymmetric waveform voltage, offering orthogonal separation with high selectivity. researchgate.net

For a molecule like this compound, the position of the hydroxyl group significantly influences its three-dimensional shape. This difference in shape between isomers would result in distinct drift times in an IMS-MS analysis, enabling their differentiation. frontiersin.orgnih.gov Furthermore, chemical derivatization of the hydroxyl group can be employed to alter the molecule's physicochemical properties, potentially increasing the mobility shift between isomers and enhancing detection sensitivity. frontiersin.org

Table 1: Comparison of Common IMS-MS Techniques

| Technique | Principle of Separation | Key Advantages | Typical Application |

|---|---|---|---|

| Drift-Time IMS (DTIMS) | Measures ion drift time in a uniform electric field. researchgate.net | High resolving power, direct CCS measurement. researchgate.net | Fundamental studies, detailed structural characterization. |

| Traveling-Wave IMS (TWIMS) | Ions are propelled by voltage waves through a gas-filled cell. researchgate.net | Good sensitivity, ease of integration. researchgate.net | Broad-scope analyses (omics). nih.gov |

| Field-Asymmetric Waveform IMS (FAIMS/DMS) | Ions are filtered based on their differential mobility in high and low electric fields. researchgate.net | Orthogonal separation, high selectivity, continuous ion monitoring. researchgate.net | Reducing chemical noise, targeted analysis. |

Coupling MS with Separation Techniques (LC-MS, GC-MS)

Hyphenated techniques that couple chromatography with mass spectrometry are fundamental tools for analyzing complex mixtures and definitively identifying compounds like this compound. mdpi.com The initial chromatographic separation simplifies the mixture before it enters the mass spectrometer, reducing ion suppression and allowing for the differentiation of isomers based on their retention times. mdpi.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly versatile for analyzing non-volatile and thermally sensitive compounds. For this compound, a reverse-phase C18 column would likely be used, where the compound is separated based on its hydrophobicity. researchgate.net The addition of a hydroxyl group makes the molecule more polar than its parent ketone, tridecan-2-one, affecting its retention time. Different positional isomers of hydroxytridecanone would exhibit slightly different polarities and, therefore, different retention times, allowing for their separation prior to MS analysis. researchgate.net Modern LC-MS/MS systems, particularly those using triple quadrupole mass spectrometers, allow for highly sensitive and selective quantification using modes like Multiple Reaction Monitoring (MRM). researchgate.netbioanalysis-zone.com

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds. mdpi.com While this compound has a relatively high boiling point (predicted at 316.1°C), it can be analyzed by GC-MS, often after a derivatization step to increase its volatility and thermal stability. chemsrc.com The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A nonpolar column, such as one coated with dimethylpolysiloxane, is commonly used. japsonline.com Isomers of hydroxytridecanone can often be separated by GC due to subtle differences in their volatility and interaction with the column. chromatographyonline.com The mass spectrometer then provides mass spectra of the separated components, allowing for their identification by matching against spectral libraries or through interpretation of fragmentation patterns. japsonline.com

Table 2: Typical Parameters for LC-MS and GC-MS Analysis

| Parameter | LC-MS/MS | GC-MS |

|---|---|---|

| Separation Column | C18 or other reverse-phase column. researchgate.net | Fused silica (B1680970) capillary column (e.g., Elite-1, TG-624). japsonline.combioinformation.net |

| Mobile/Carrier Gas | Acetonitrile (B52724)/Water with modifiers (e.g., formic acid). eurl-pesticides.eu | Helium (inert carrier gas). japsonline.com |

| Ionization Source | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI). spectroscopyonline.com | Electron Impact (EI). japsonline.com |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap. researchgate.net | Quadrupole, Ion Trap. researchgate.net |

| Sample State | In solution, suitable for non-volatile compounds. nih.gov | Volatilized, requires thermal stability (or derivatization). mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a compound in its solid state. wikipedia.orglibretexts.org The technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. ijcrt.org By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the exact positions of atoms, bond lengths, and bond angles can be determined. wikipedia.orgnih.gov

For this compound, which has a reported melting point of 56°C and is a solid at room temperature, X-ray crystallography is a viable, albeit challenging, method for structural confirmation. guidechem.com The primary obstacle is the growth of a single, high-quality crystal suitable for diffraction, a process that can be difficult for long, flexible aliphatic chains which may adopt multiple conformations. libretexts.orgnih.gov

Should a suitable crystal be obtained, the resulting structure would provide incontrovertible proof of the connectivity, including the location of the ketone at the C2 position and the hydroxyl group at the C13 position. It would also reveal the specific conformation of the molecule in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. wikipedia.org

Infrared (IR) and UV-Visible Spectroscopy for Functional Group Identification

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are crucial for identifying the functional groups present in a molecule, providing foundational evidence for its structure. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. researchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, making IR spectroscopy an excellent tool for functional group identification. For this compound, the key absorptions would be:

O-H Stretch: A broad and intense band in the region of 3400–3300 cm⁻¹ due to the intermolecularly hydrogen-bonded hydroxyl group. uobabylon.edu.iq

C-H Stretch: Bands just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) corresponding to the stretching of C-H bonds in the long aliphatic chain.

C=O Stretch: A strong, sharp absorption band characteristic of a saturated aliphatic ketone, typically appearing in the range of 1725–1705 cm⁻¹. pg.edu.pl

C-O Stretch: An absorption in the fingerprint region, around 1260–1000 cm⁻¹, corresponding to the C-O single bond of the primary alcohol. uobabylon.edu.iq

Table 3: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| -OH (Alcohol) | O-H stretch (H-bonded) | 3400 - 3300 | Strong, Broad |

| C-H (Alkane) | C-H stretch | 2960 - 2850 | Strong |

| C=O (Ketone) | C=O stretch | 1725 - 1705 | Strong |

| C-O (Alcohol) | C-O stretch | 1260 - 1000 | Medium-Strong |

UV-Visible Spectroscopy provides information about electronic transitions within a molecule. libretexts.orgmsu.edu The absorption of UV or visible light promotes electrons from a lower energy orbital to a higher energy one. The primary chromophore in this compound is the carbonyl group (C=O). Saturated ketones undergo a characteristic, but weak, n→π* electronic transition. This absorption is typically observed in the UV region between 270-300 nm. masterorganicchemistry.com Because the molecule lacks conjugated π-systems, it does not absorb light in the visible spectrum. libretexts.org

Table 4: Expected UV-Visible Absorption for this compound

| Chromophore | Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

|---|

| C=O (Ketone) | n→π* | ~270 - 300 | Weak (~10-100 L·mol⁻¹·cm⁻¹) |

Integrated Spectroscopic Approaches for Complex Structure Determination

While individual spectroscopic techniques provide valuable pieces of the structural puzzle, an integrated approach combining multiple methods is required for the unambiguous elucidation of a complex molecule like this compound. nih.gov A typical workflow involves a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

The process begins with MS to determine the molecular weight (214.34 g/mol ) and molecular formula (C₁₃H₂₆O₂). chemsrc.com High-resolution mass spectrometry can confirm the elemental composition with high confidence. Tandem MS (MS/MS) experiments would then be used to fragment the molecule, providing initial clues about its structure, such as the loss of water from the hydroxyl group or characteristic cleavages adjacent to the carbonyl group.

Next, IR spectroscopy confirms the presence of the key functional groups: a hydroxyl (-OH) group and a ketone (C=O) group, as previously described. uobabylon.edu.iqpg.edu.pl

Finally, NMR spectroscopy (¹H and ¹³C) provides the definitive map of the carbon-hydrogen framework.

¹³C NMR would show 13 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (δ > 200 ppm) and the carbon bearing the hydroxyl group appearing in the δ 60-70 ppm range.

¹H NMR would show the signals for all the protons. The protons on the carbon adjacent to the carbonyl (the C1 methyl group) would appear as a singlet around δ 2.1 ppm. The protons on the carbon adjacent to the hydroxyl group (the C12 methylene group) would appear as a triplet around δ 3.6 ppm.

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are then used to piece together the full structure. COSY identifies proton-proton couplings along the chain, while HSQC correlates each proton signal to its directly attached carbon. HMBC reveals longer-range correlations between protons and carbons, allowing for the definitive placement of the carbonyl and hydroxyl groups within the undecane (B72203) chain, thus confirming the structure as this compound. mdpi.comacs.org

This combination of techniques, where the findings from one method corroborate and build upon the others, provides the high level of confidence required for the complete and accurate structural determination of this compound. nih.govmdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-hydroxytridecan-2-one (B8563200) |

| 11-hydroxy-2-tridecanone |

| This compound |

| 2-tridecanone (B165437) |

| Acetonitrile |

| Formic Acid |

| Helium |

Stereochemical Considerations and Absolute Configuration Determination of 13 Hydroxytridecan 2 One

Chiral Centers and Enantiomerism in Hydroxylated Ketones

A chiral center is typically a carbon atom bonded to four different substituents. Molecules containing such a center are non-superimposable on their mirror images, and this pair of mirror-image isomers are known as enantiomers. libretexts.org In the specific case of 13-Hydroxytridecan-2-one , the IUPAC name indicates a 13-carbon chain with a ketone at position C2 and a hydroxyl group at position C13. This corresponds to the structure HO-CH₂-(CH₂)₁₀-C(=O)-CH₃. In this structure, the terminal carbon C13 is bonded to two hydrogen atoms, one hydroxyl group, and the rest of the carbon chain. As it does not have four different substituents, it is not a chiral center. Therefore, this compound is an achiral molecule.

For chirality to exist in a hydroxylated tridecan-2-one, the hydroxyl group would need to be on a secondary carbon (any carbon from C3 to C12). For instance, if the hydroxyl group were at C12, the resulting molecule, 12-Hydroxytridecan-2-one , would have a chiral center at C12. This would give rise to two enantiomers, (R)-12-Hydroxytridecan-2-one and (S)-12-Hydroxytridecan-2-one. Many naturally occurring hydroxylated ketones are chiral and are often found as a single, pure enantiomer. msu.edu The principles and methods described below are applicable to such chiral long-chain hydroxylated ketones.

Methods for Determining Relative Stereochemistry

Determining the relative configuration of stereocenters is crucial when a molecule has two or more chiral centers. While not directly applicable to a molecule with a single chiral center like the hypothetical 12-Hydroxytridecan-2-one, these methods are fundamental in the study of more complex polyketides and diols. rsc.org

One powerful technique for determining stereochemistry involves reacting a chiral alcohol with a chiral derivatizing agent to form diastereomeric esters. A common agent is α-methoxy-α-phenylacetic acid (MPA). researchgate.net When a chiral alcohol reacts with both the (R)- and (S)-enantiomers of MPA, two different diastereomeric esters are formed. These diastereomers have distinct physical properties, including different chemical shifts in their Nuclear Magnetic Resonance (NMR) spectra. acs.orgcapes.gov.br

By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the (S)-MPA and (R)-MPA esters, a model of the conformation of the esters can be constructed. This allows for the assignment of the relative, and sometimes absolute, configuration of the original alcohol. acs.orgnih.gov This method is particularly well-established for diols but the principles can be extended to other hydroxylated compounds. acs.orgcapes.gov.br

For acyclic molecules with multiple stereocenters, various NMR-based methods can elucidate the relative stereochemistry. These techniques rely on the principle that the spatial relationship between atoms affects their NMR parameters.

J-based Coupling Constant Analysis : The magnitude of scalar coupling constants, particularly three-bond proton-proton (³JHH) and carbon-proton (²٬³JCH) couplings, is dependent on the dihedral angle between the coupled nuclei. nmrwiki.org By measuring these constants, chemists can deduce the favored conformations of the molecule and, consequently, the relative arrangement of substituents along the carbon backbone (e.g., syn or anti). rsc.orgnmrwiki.org

Nuclear Overhauser Effect (NOE) Spectroscopy : NOE is a phenomenon where the irradiation of one nucleus affects the signal intensity of nearby nuclei through space. wordpress.com NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that shows cross-peaks between protons that are close to each other (typically <5 Å), regardless of whether they are bonded. wordpress.com This provides direct evidence of the spatial proximity of different parts of the molecule, which is invaluable for determining relative stereochemistry in rigid or semi-rigid systems.

¹³C NMR Chemical Shift Analysis : The chemical shift of a ¹³C nucleus is highly sensitive to its local stereochemical environment. By comparing experimental ¹³C NMR data with values calculated for different possible diastereomers using computational methods (like Density Functional Theory, DFT), the correct relative configuration can often be assigned. nih.govacs.org This method is particularly useful for polyketide natural products with repeating stereochemical motifs. nih.govacs.org

Diastereomeric Ester Derivatives (e.g., MPA Esters).

Methods for Determining Absolute Configuration

Determining the absolute configuration—the exact (R) or (S) designation of a chiral center—is the final step in stereochemical elucidation.

The modified Mosher's method is a classic technique that uses chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to determine the absolute configuration of secondary alcohols. rsc.org Similar to the MPA method for relative configuration, MTPA esters are formed, and the Δδ (δS - δR) values of protons near the newly formed chiral ester center are analyzed to assign the absolute configuration. rsc.org

For compounds containing primary amine groups, Marfey's method and its advanced versions are standard. researchgate.net The method uses 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent) to derivatize the amine. nih.govbiomolther.org The resulting diastereomers are then separated by chromatography (e.g., LC-MS), and their elution order can be used to determine the absolute configuration of the original amine. nih.govbiomolther.org While originally developed for amino acids, variations of this method can be applied to other classes of molecules, and it serves as a benchmark for sensitive and reliable stereochemical analysis. nih.govmdpi.com

Chiral chromatography is a powerful technique for the direct separation of enantiomers. rsc.org This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. scas.co.jpchromatographyonline.com The CSP interacts differently with each enantiomer of a chiral compound, causing them to travel through the column at different rates and thus be separated. nih.gov

The ability to resolve enantiomers is based on transient diastereomeric interactions between the analyte and the CSP, which can include hydrogen bonding, π-π interactions, and steric hindrance. scas.co.jp A wide variety of CSPs are commercially available, including those based on polysaccharides (like cellulose (B213188) or cyclodextrins), proteins, and synthetic polymers, making it possible to separate the enantiomers of many classes of compounds, including alcohols and ketones. scas.co.jpchromatographyonline.comnih.gov The elution order of the enantiomers, when compared to a standard of known configuration, can be used to determine the absolute configuration of the analyte. scas.co.jp

Optical Rotation Measurements

Optical rotation is a fundamental physical property of chiral substances that measures their ability to rotate the plane of plane-polarized light. pressbooks.pub This phenomenon, known as optical activity, is measured using an instrument called a polarimeter. libretexts.org The direction and magnitude of the rotation are defining characteristics of a specific enantiomer. One enantiomer will rotate light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate light to the same extent in the counter-clockwise (-) direction (levorotatory). nih.gov

The standardized value for this property is the specific rotation, [α], which is calculated from the observed rotation (α) using the sample concentration (c) and the path length of the sample tube (l). libretexts.org The measurement is typically performed at a specific temperature (e.g., 20°C) and wavelength (commonly the sodium D-line, 589.3 nm), denoted as [α]D20. pressbooks.publibretexts.org This value is a physical constant for a pure enantiomer under standard conditions and is essential for its characterization. libretexts.org A mixture containing equal amounts of both enantiomers, known as a racemic mixture, will exhibit no optical rotation as the effects of each enantiomer cancel each other out. pressbooks.pub

While the principles of polarimetry are well-established for characterizing chiral molecules, specific optical rotation values for the (R) and (S) enantiomers of this compound are not prominently reported in publicly available scientific literature. The determination of these values would require the stereoselective synthesis or chiral separation of the individual enantiomers, followed by measurement under controlled conditions.

Impact of Stereoisomerism on Biochemical Interactions

The three-dimensional structure of a molecule is paramount in determining its function in biological systems. Enantiomers, despite having identical chemical formulas and connectivity, can exhibit profoundly different biological and pharmacological activities because biological systems, such as enzymes and receptors, are themselves chiral.

The interaction between a small molecule and a biological receptor is often compared to a key fitting into a lock; the specific stereochemistry of the molecule must be complementary to the chiral binding site of the protein for a biological effect to occur. One enantiomer may bind with high affinity and elicit a strong response, while the other may bind weakly or not at all. In some cases, one enantiomer can be responsible for the desired therapeutic effect, while the other might be inactive, less active, or even cause undesirable or toxic effects.

Therefore, the stereochemistry of this compound would be expected to have a significant impact on its biochemical interactions. For instance, if the molecule were to act as a signaling molecule or an enzyme substrate, it is highly probable that one enantiomer would be significantly more active than the other. However, specific studies detailing the differential biochemical interactions of the (R) and (S) enantiomers of this compound are not detailed in the reviewed scientific literature. Elucidating these differences would be a critical step in understanding the compound's natural role and potential applications.

Synthetic Pathways and Chemical Modification of 13 Hydroxytridecan 2 One

Total Synthesis Strategies for Long-Chain Hydroxyketones

The total synthesis of long-chain hydroxyketones requires methods that can efficiently build extended carbon chains while incorporating hydroxyl and ketone functionalities at specific positions. dntb.gov.uaresearchgate.net Strategies often involve the coupling of smaller, readily available fragments.

Nucleophilic addition is a foundational reaction class for synthesizing hydroxyketones. medlifemastery.com This typically involves the reaction of a nucleophile with a carbonyl electrophile, creating a new carbon-carbon bond and a hydroxyl group. savemyexams.comlibretexts.org The carbonyl group's carbon atom is electrophilic due to the high electronegativity of the oxygen atom, making it susceptible to attack by nucleophiles. savemyexams.comlibretexts.org

A common approach involves a Grignard reagent or an organolithium species attacking an aldehyde or ketone. For a molecule like 13-hydroxytridecan-2-one, this could be conceptualized in a few ways:

Addition to an Aldehyde: An 11-carbon chain with a terminal hydroxyl group (protected) and a Grignard reagent at the other end could react with a two-carbon aldehyde like acetaldehyde. Subsequent deprotection and oxidation of the newly formed secondary alcohol would yield the target ketone.

Addition to a Ketone Precursor: A methyl nucleophile, such as methyllithium, could add to a 12-oxo-tridecanal precursor. guidechem.com

These reactions are fundamental in organic synthesis for their ability to increase the length of a carbon chain. studymind.co.uk The product of the initial addition is an alkoxide, which is then protonated to yield the alcohol. libretexts.org

Table 1: Examples of Nucleophilic Addition Strategies for Long-Chain Hydroxyketone Synthesis

| Nucleophile | Electrophile | Intermediate Product | Synthetic Goal |

|---|---|---|---|

| Methylmagnesium bromide | 12-Hydroxydodecanal | 13-Hydroxytridecan-2-ol | Formation of the C13 backbone and secondary alcohol for later oxidation. |

| 11-(tert-Butyldimethylsilyloxy)undecylmagnesium bromide | Acetaldehyde | 13-(tert-Butyldimethylsilyloxy)tridecan-2-ol | Construction of the full carbon skeleton with a protected terminal hydroxyl group. |

| Cyanide ion (:CN⁻) | Long-chain aldehyde | Hydroxynitrile | Chain extension by one carbon, creating a precursor that can be converted to a ketone. savemyexams.com |

Beyond single-step nucleophilic additions, multi-step chain elongation methodologies are employed to build the long alkyl structure. These methods systematically add carbon units to a shorter starting material. Nature utilizes recursive pathways for carbon chain elongation in the biosynthesis of molecules like fatty acids and polyketides, a concept that has been engineered for chemical production. nih.govbiorxiv.org

In synthetic chemistry, established techniques include:

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Heck or Suzuki couplings, can join two smaller fragments. For instance, a 10-carbon fragment could be coupled with a 3-carbon fragment to form the C13 backbone, with the functional groups introduced before or after the coupling. researchgate.net

Synthesis from Hydroxy Acids: Long-chain hydroxy acids can serve as precursors. The acid can be converted to an acyl chloride, which can then undergo reactions to form ketene (B1206846) dimers, ultimately leading to long-chain hydroxy ketones. publish.csiro.au This approach may require protection of the hydroxyl group, for example by acetylation, if it is reactive. publish.csiro.au

Iterative Cycles: Inspired by biological systems, synthetic pathways can be designed to add two-carbon units iteratively, for example, through repeated cycles of malonic ester synthesis or related C-C bond-forming reactions.

The hydroxyl group in molecules like this compound can create a chiral center, necessitating stereoselective synthesis methods to produce a single enantiomer. The synthesis of chiral α-hydroxy ketones is a significant area of research. acs.org

Key approaches include:

Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to control the stereochemical outcome of a reaction. For example, catalytic asymmetric Mannich-type reactions can produce β-amino alcohols, which are precursors to hydroxyketones, with high enantiomeric excess. capes.gov.brnih.gov Similarly, enantioselective allylation of α-hydroxy ketones can be achieved using dual catalysis systems, such as palladium and borinic acid, to create products with adjacent stereocenters. acs.org

Substrate-Controlled Synthesis: A chiral center already present in the starting material can direct the stereochemistry of subsequent reactions. For instance, the diastereoselective reduction of β-hydroxy ketones can be controlled by a pre-existing α-substituent when using chelating agents like titanium tetrachloride (TiCl₄). acs.org

Biocatalysis: Enzymes are highly selective catalysts. Transketolases and butanediol (B1596017) dehydrogenases have been used for the enantioselective synthesis of various α-hydroxy ketones. academie-sciences.frresearchgate.net These enzymes can reduce prochiral diketones to specific α-hydroxy ketone enantiomers or accept specific hydroxylated aldehydes to build chiral products. academie-sciences.frresearchgate.net

Chain Elongation Methodologies.

Derivatization for Enhanced Stability, Reactivity, or Analytical Tagging

The chemical structure of this compound contains two reactive functional groups: a ketone and a terminal alcohol. These groups can be modified or "derivatized" for several purposes. A primary application is in chemical analysis, where derivatization can improve the volatility, thermal stability, or ionization efficiency of the molecule for techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). ccspublishing.org.cnresearchgate.net

Common derivatization strategies include:

Oximation: The ketone carbonyl group can be reacted with hydroxylamine (B1172632) derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), to form an oxime. This is a standard method for analyzing carbonyl compounds. researchgate.netcopernicus.org

Silylation: The hydroxyl group is reactive and polar, which can be problematic for GC analysis. It can be converted into a less polar and more volatile trimethylsilyl (B98337) (TMS) ether using silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

Chiral Derivatization: To separate and quantify enantiomers of chiral hydroxyketones, a chiral derivatizing agent can be used. This creates diastereomers that can often be separated by standard chromatography techniques. ccspublishing.org.cnacs.org

Table 2: Common Derivatization Agents for Hydroxyketone Analysis

| Functional Group Targeted | Reagent | Abbreviation | Purpose | Citation(s) |

|---|---|---|---|---|

| Ketone (Carbonyl) | O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Increases volatility and introduces an electron-capturing group for sensitive GC-MS detection. | researchgate.netcopernicus.org |

| Alcohol (Hydroxyl) | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Converts polar -OH group to a nonpolar and thermally stable TMS ether for GC analysis. | researchgate.net |

| Alcohol (Hydroxyl) | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Silylating agent used to derivatize hydroxyl and carboxylic acid groups. | copernicus.org |

| Carboxylic Acids (in precursors) | (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine | PMP | Chiral derivatizing agent used for LC-MS analysis of chiral hydroxy acids. | ccspublishing.org.cn |

Regioselective Functionalization and Modification

Regioselective functionalization refers to the modification of a specific position within a molecule that has multiple similar reactive sites. In this compound, the long undecane (B72203) chain between the two functional groups presents a significant challenge for regioselectivity, as it consists of many chemically similar methylene (B1212753) (CH₂) groups.

Strategies to achieve regioselectivity on long alkyl chains often rely on:

Directing Groups: A directing group can be temporarily installed on the molecule to guide a catalyst to a specific C-H bond. rsc.org While often used for aromatic systems, templates have been developed that can direct functionalization to distal positions (meta- and para-) on alkyl chains attached to arenes. rsc.org Applying this concept to a purely aliphatic chain is more complex but remains an active area of research.

Radical Reactions: Free-radical reactions can sometimes be controlled to favor functionalization at specific sites, although selectivity can be low for long, flexible chains.

Hydroboration-Isomerization: For precursors containing a double bond, hydroboration followed by thermal isomerization can be used to move the resulting boron-carbon bond along the alkyl chain, typically to the sterically least hindered terminal position. uantwerpen.be Subsequent oxidation can then install a hydroxyl group at that new position. This allows for the functionalization of a terminal carbon, starting from an internal olefin. uantwerpen.be

Application of Catalytic Reactions in Synthesis (e.g., Cycloaddition)

Catalysis is central to the modern synthesis of complex molecules, offering efficiency and selectivity. dntb.gov.uarsc.org In the context of long-chain hydroxyketones, various catalytic reactions are applicable.

Cycloaddition Reactions: While typically used to form cyclic compounds, cycloaddition reactions can be part of a synthetic sequence for linear molecules. thieme-connect.debeilstein-journals.org For example, a [2+2] cycloaddition can form a four-membered ring, which is then cleaved retro-synthetically to yield a specific linear structure. rsc.org Intramolecular cycloadditions of substrates with long tethers can be used to form macrocycles, demonstrating the ability to control reactivity over long distances. rsc.org Anion radical [2+2] photocycloadditions, promoted by photocatalysts, are a modern tool for building complex cyclic scaffolds that could serve as precursors. mdpi.com

Retro-Aldol Reactions: Copper(I) catalysts can promote a retro-aldol reaction of β-hydroxyketones. This process cleaves a Cα–Cβ bond to generate a specific copper enolate in a regioselective manner, which can then be used in subsequent coupling reactions. rsc.orgrsc.org

Hydration of Alkynes: The synthesis of α-hydroxy ketones can be achieved through the hydration of propargylic alcohols. This transformation can be catalyzed by silver or other transition metals, providing a direct route to the α-hydroxy ketone moiety. acs.orgorganic-chemistry.org

Table 3: Examples of Catalytic Reactions in Long-Chain and Hydroxyketone Synthesis

| Reaction Type | Catalyst System | Substrate Type | Product Type | Citation(s) |

|---|---|---|---|---|

| Retro-Aldol/Cyclization | Cu(IPr)Cl/NaOtBu | β-Hydroxyketone + ortho-Aminoaryl aldehyde | Quinolines (via in-situ enolate generation) | rsc.orgrsc.org |

| Asymmetric Mannich Reaction | Dinuclear Zinc Complex | α-Hydroxyketone + Imine | β-Amino alcohol | nih.gov |

| Asymmetric Allylation | Palladium / Borinic Acid | α-Hydroxy ketone + Allyl carbonate | Allyl-substituted α-hydroxy ketone | acs.org |

| Hydration of Alkynes | AgOAc / DBU | Propargylic alcohol | α-Hydroxy ketone | acs.org |

| [2+2] Photocycloaddition | Eosin Y (Photocatalyst) / LiBr | Aryl bis-enone | Bicyclo[3.2.0]heptane | mdpi.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetaldehyde |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Corey-Bakshi-Shibata (CBS) reagent |

| Grignard reagent |

| Methyllithium |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |

| (S)-(+)-1-(2-Pyrrolidinylmethyl)-pyrrolidine (PMP) |

| Titanium tetrachloride (TiCl₄) |

| 12-oxo-tridecanal |

| 11-(tert-Butyldimethylsilyloxy)undecylmagnesium bromide |

| 13-(tert-Butyldimethylsilyloxy)tridecan-2-ol |

| 13-Hydroxytridecan-2-ol |

| 12-Hydroxydodecanal |

Utilization of this compound as a Synthetic Intermediate

The α-hydroxyketone motif present in this compound and its isomers makes it a valuable and versatile building block in organic synthesis. Researchers have utilized this structural feature as a scaffold to develop a variety of analogs and derivatives, particularly in the fields of chemical ecology and drug discovery. The strategic placement of the hydroxyl and carbonyl groups allows for targeted modifications, leading to the synthesis of complex molecules, including natural product esters and modulators of bacterial communication systems.

| Compound/Analog | Modification from Parent Structure | Biological Activity | Reference |

| Am-CAI-1 (B11) | Amino group modification | Potent Agonist (EC50 = 0.21 μM) | princeton.edu |

| m-OH-Ph-CAI-1 (C13) | Phenyl group on side chain | Potent Antagonist (IC50 = 36 μM) | princeton.edu |

| Acyl Pyrrole Analogs | Replacement of hydroxyketone with acyl pyrrole | Potent and stable quorum sensing modulators | google.com |

Another key use of this structural class as a synthetic intermediate is in the preparation of novel, long-chain α-keto esters. Research into the chemical composition of the essential oil from Acmella oleracea identified a series of these esters. researchgate.net To confirm their structures, a synthetic route was developed using 1-hydroxytridecan-2-one (B8563200) as the starting material. The synthesis involved a five-step process to convert the hydroxyketone into various esters. researchgate.net

The general synthetic pathway is as follows:

Silyl (B83357) Enol Ether Formation: The ketone is treated with lithium diisopropylamide (LDA) and then trimethylsilyl chloride ((CH₃)₃SiCl) to form a silyl enol ether. researchgate.net

Oxidation: The silyl enol ether is oxidized using meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Hydrolysis: The resulting intermediate is hydrolyzed with aqueous sulfuric acid (H₂SO₄) to yield the α-hydroxyketone. researchgate.net

Esterification: The final step is a Steglich esterification, where the hydroxyl group is coupled with a carboxylic acid using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. researchgate.net

This methodology enabled the synthesis of a variety of 2-oxotridecyl esters for structural verification and further study. researchgate.net

| Ester Synthesized from 1-hydroxytridecan-2-one Intermediate | Corresponding Acid Used in Esterification | Reference |

| 2-oxotridecyl 2-methylpropanoate | 2-methylpropanoic acid | researchgate.net |

| 2-oxotridecyl 2-methylbutanoate | 2-methylbutanoic acid | researchgate.net |

| 2-oxotridecyl 3-methylbutanoate | 3-methylbutanoic acid | researchgate.net |

| 2-oxotridecyl angelate | Angelic acid | researchgate.net |

| 2-oxotridecyl tiglate | Tiglic acid | researchgate.net |

| 2-oxotridecyl senecioate | 3-methyl-2-butenoic acid (Senecioic acid) | researchgate.net |

These examples highlight the utility of the this compound scaffold as a key intermediate for accessing diverse and complex molecular architectures with significant biological and chemical interest.

Biosynthetic Investigations and Natural Occurrence of 13 Hydroxytridecan 2 One Precursors and Analogues

Identification of Natural Sources (e.g., plants, microorganisms)

Precursors and analogues of 13-hydroxytridecan-2-one are found in a variety of natural sources, from microorganisms to plants. Microbes, in particular, utilize AHKs as autoinducers in quorum sensing (QS), a form of cell-to-cell communication.

Vibrio Species: The most well-characterized analogue is (S)-3-hydroxytridecan-4-one, known as Cholerae Autoinducer-1 (CAI-1). royalsocietypublishing.orgplos.org It is produced by the human pathogen Vibrio cholerae and other Vibrio species, where it plays a key role in regulating virulence and biofilm formation. plos.org Vibrio harveyi also produces AHK signals, including CAI-1. pnas.orgasm.org

Legionella pneumophila: This pathogenic bacterium, responsible for Legionnaires' disease, produces its own AHK signaling molecule, (S)-3-hydroxypentadecan-4-one (LAI-1). frontiersin.orgmdpi.com The structural difference lies in the length of the acyl chain, which influences signal specificity.

Plants: The rhizomes of ginger (Zingiber officinale) are a rich source of phenolic hydroxyketones known as gingerols. caldic.comnih.gov The most abundant of these is nih.gov-gingerol, which has a structure featuring a β-hydroxyketone moiety. caldic.com These compounds are responsible for the pungent taste of fresh ginger and possess a range of biological activities. nih.gov

Other Microorganisms: Plant-associated microbes, including endophytic fungi and bacteria, are considered a vast and underexplored reservoir of bioactive natural products. nih.govresearchgate.net Fungi such as Paecilomyces variotii have been found to produce complex metabolites like dihydroxy-xanthones, which are derived from hydroxyketone-containing precursors like monodictyphenone. rsc.orgd-nb.info

| Compound Analogue | Chemical Class | Natural Source |

| (S)-3-hydroxytridecan-4-one (CAI-1) | α-Hydroxyketone | Vibrio cholerae, Vibrio harveyi royalsocietypublishing.orgplos.orgpnas.org |

| (S)-3-hydroxypentadecan-4-one (LAI-1) | α-Hydroxyketone | Legionella pneumophila frontiersin.orgmdpi.com |

| nih.gov-Gingerol | β-Hydroxyketone | Zingiber officinale (Ginger) caldic.comnih.gov |

| Monodictyphenone | Benzophenone | Paecilomyces variotii rsc.orgd-nb.info |

Elucidation of Putative Biosynthetic Pathways for Hydroxyketones

In contrast, the proposed biosynthesis of gingerols in plants follows a different route, involving polyketide synthase (PKS) machinery. The pathway for nih.gov-gingerol is believed to involve a biological Claisen reaction between key precursors, including hexanoate (B1226103) and malonate, to form a dehydrogingerdione intermediate, which is then converted to nih.gov-gingerol. caldic.com

Enzymatic Mechanisms (e.g., acyltransferase, PLP-dependent enzymes)

The formation of hydroxyketones is facilitated by a diverse range of enzymes that employ sophisticated chemical mechanisms.

Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependent Enzymes: The key enzyme in CAI-1 biosynthesis, CqsA, belongs to the α-oxoamine synthase (AOS) subfamily of PLP-dependent enzymes. royalsocietypublishing.orgacs.org These enzymes use PLP, the active form of vitamin B6, as a cofactor. frontiersin.org The catalytic cycle begins with the formation of a Schiff base (an internal aldimine) between PLP and a lysine (B10760008) residue in the enzyme's active site. researchgate.net When the substrate (SAM) binds, a transaldimination reaction occurs, forming a new Schiff base with the substrate (an external aldimine). researchgate.netbmbreports.org CqsA's mechanism is unique in that it combines a β,γ-elimination of the methionine portion of SAM with an acyltransferase reaction, where the decanoyl group from decanoyl-CoA is added. acs.org

Acyltransferases: These enzymes are critical for transferring acyl groups from donors like acyl-CoAs or acyl-carrier proteins. In the CAI-1 pathway, CqsA exhibits acyltransferase activity by transferring the decanoyl group from decanoyl-CoA. acs.orgacs.org Similarly, the biosynthesis of gingerols involves the participation of acyltransferases to build the carbon backbone. caldic.com

Dehydrogenases and Reductases: The final step in CAI-1 biosynthesis—the conversion of the diketone intermediate DK-CAI-1 to the hydroxyketone CAI-1—is catalyzed by an NADPH-dependent dehydrogenase/reductase. mdpi.comacs.org Enzymes of this class are also fundamental in general fatty acid and ketone body metabolism, where they catalyze the interconversion of hydroxyl and keto groups, such as the action of 3-hydroxybutyrate (B1226725) dehydrogenase. nih.govwikilectures.eu

| Enzyme | Class | Function in Hydroxyketone-related Biosynthesis |

| CqsA | PLP-Dependent Enzyme (α-Oxoamine Synthase) | Catalyzes the core condensation of SAM and decanoyl-CoA to form the precursor of CAI-1. acs.orgacs.org |

| Dehydrogenase | Oxidoreductase | Reduces a diketone intermediate (DK-CAI-1) to the final α-hydroxyketone (CAI-1). mdpi.comacs.org |

| Homoserine Acetyltransferase | Acyltransferase | Involved in the initial steps of methionine biosynthesis, which produces the precursor SAM. jmb.or.kr |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidoreductase | A key enzyme in fatty acid β-oxidation, which generates acyl-CoA precursors. nih.govwikilectures.eu |

Precursor Identification and Metabolic Labeling Studies (e.g., SAM, acyl-CoAs)

The identification of the fundamental building blocks for these molecules was achieved through detailed biochemical and metabolic labeling studies.

S-Adenosylmethionine (SAM): Initially, it was believed that (S)-2-aminobutyrate was the precursor for the four-carbon head of CAI-1. asm.org However, later studies using advanced analytical techniques definitively identified SAM as the correct substrate for CqsA. mdpi.comacs.org SAM is a crucial metabolite derived from the methionine biosynthetic pathway and serves as a universal donor of various chemical groups in countless metabolic reactions. acs.orgacs.org

Acyl-Coenzyme As (Acyl-CoAs): The side chain of AHKs is derived from fatty acids in the form of acyl-CoA thioesters. wikipedia.org For CAI-1 biosynthesis, decanoyl-CoA (a 10-carbon acyl-CoA) is the specific substrate used by CqsA. acs.orgacs.org The LqsA enzyme in L. pneumophila shows a preference for dodecanoyl-CoA (a 12-carbon acyl tail) to produce LAI-1, though it can accept other acyl-CoAs, demonstrating a degree of substrate flexibility. mdpi.com These acyl-CoA precursors are generated through fatty acid biosynthesis and degradation (β-oxidation). nih.govjumedicine.com

Metabolic Labeling: Isotope labeling experiments were instrumental in confirming the biosynthetic pathway of CAI-1. mdpi.com By feeding Vibrio cholerae with isotopically labeled precursors and analyzing the resulting autoinducer molecules, researchers confirmed that the carbon backbone of CAI-1 is constructed from the coupling of SAM and decanoyl-CoA. mdpi.comacs.org

Role of Biosynthetic Enzymes in Pathway Regulation

The biosynthesis of hydroxyketone signaling molecules is tightly regulated to ensure that their production is coordinated with cellular needs, particularly in the context of quorum sensing.

At Low Cell Density: In the absence of a high concentration of the CAI-1 autoinducer, the sensor kinase CqsS is active and phosphorylates downstream components. mdpi.com This ultimately leads to the expression of genes associated with low-cell-density behaviors, such as biofilm formation, and repression of genes for high-density behaviors. plos.org

At High Cell Density: As the bacterial population grows, the concentration of secreted CAI-1 increases. When CAI-1 binds to its receptor CqsS, it switches the enzyme's activity from a kinase to a phosphatase. mdpi.com This reverses the flow of phosphate through the relay system, leading to the de-repression of genes for high-cell-density behaviors, including virulence factor production. This system ensures that metabolically expensive processes are only initiated when a sufficient population density is reached to ensure their success. pnas.org The regulation of precursor supply, such as the control of fatty acid metabolism by central metabolic regulators, also indirectly influences the rate of AHK biosynthesis. nih.govwikipedia.org

Comparison with Biosynthesis of Related Quorum-Sensing Molecules

Bacteria have evolved a diverse chemical language for communication, and the biosynthesis of AHKs represents just one of several distinct strategies. A comparison with other major classes of quorum-sensing molecules highlights both common principles and unique enzymatic solutions. nih.gov

Acyl-Homoserine Lactones (AHSLs): Common in Gram-negative bacteria, AHSLs consist of a conserved homoserine lactone ring attached to an acyl chain of variable length. asm.org They are synthesized by LuxI-family synthases, which catalyze the ligation of SAM (as the source of the homoserine lactone ring) and a specific acyl-acyl carrier protein (acyl-ACP) or acyl-CoA. frontiersin.org While both AHSL and AHK biosynthesis use SAM, it is incorporated in a fundamentally different manner.

Autoinducer-2 (AI-2): Often considered a signal for interspecies communication, AI-2 is a furanosyl borate (B1201080) diester. pnas.org Its biosynthesis is also linked to SAM metabolism. The enzyme LuxS cleaves S-ribosylhomocysteine (a byproduct of SAM-dependent methylation reactions) to produce 4,5-dihydroxy-2,3-pentanedione (DPD), which spontaneously cyclizes and, in the presence of borate, forms the active AI-2 signal. royalsocietypublishing.orgasm.org

Pseudomonas Quinolone Signal (PQS): This signal, 2-heptyl-3-hydroxy-4(1H)-quinolone, is structurally distinct from AHKs. Its biosynthesis begins with anthranilate (derived from the shikimate pathway), which is activated to anthraniloyl-CoA. frontiersin.org A series of enzymes encoded by the pqs operon then catalyzes its condensation with a β-keto-fatty acid to build the quinolone scaffold. asm.orgfrontiersin.org

| Feature | α-Hydroxyketones (AHKs) | Acyl-Homoserine Lactones (AHSLs) | Autoinducer-2 (AI-2) | Pseudomonas Quinolone Signal (PQS) |

| Example Signal | CAI-1 ((S)-3-hydroxytridecan-4-one) plos.org | C6-HSL | (2S,4S)-2-methyl-2,3,3,4-tetrahydroxytetrahydrofuran borate pnas.org | 2-heptyl-3-hydroxy-4(1H)-quinolone frontiersin.org |

| Key Precursors | S-Adenosylmethionine (SAM), Acyl-CoA acs.orgacs.org | S-Adenosylmethionine (SAM), Acyl-ACP/CoA asm.org | S-Ribosylhomocysteine (from SAM cycle) asm.orgacs.org | Anthranilate, β-Keto-fatty acid frontiersin.orgfrontiersin.org |

| Key Synthase(s) | CqsA (PLP-dependent) royalsocietypublishing.orgacs.org | LuxI-family synthases | LuxS (Metalloenzyme) asm.org | PqsA, PqsB, PqsC, PqsD, PqsE asm.orgfrontiersin.org |

| Example Organism | Vibrio cholerae plos.org | Vibrio fischeri | Vibrio harveyi pnas.org | Pseudomonas aeruginosa frontiersin.org |

Mechanistic Organic Chemistry Studies Involving Ketone and Hydroxyl Functionalities

Reaction Mechanism Analysis of Hydroxylated Ketones

The presence of both a nucleophilic hydroxyl group and an electrophilic carbonyl carbon within the same molecule allows for a diverse range of reaction mechanisms. The long methylene (B1212753) chain separating these groups means that intramolecular reactions are possible, though they may compete with intermolecular pathways.

The chemical nature of 13-hydroxytridecan-2-one is distinctly bifunctional. The carbonyl group is polarized due to the higher electronegativity of oxygen compared to carbon, rendering the carbonyl carbon electrophilic (a Lewis acid) and the oxygen nucleophilic (a Lewis base) ncert.nic.in. This polarity is central to the characteristic reactions of ketones. medlifemastery.comuobasrah.edu.iq

Nucleophilic Addition: The primary reaction pathway for the ketone functionality is nucleophilic addition to the electrophilic carbonyl carbon. uobasrah.edu.iqjackwestin.com This process involves the attack of a nucleophile, leading to a change in the carbon's hybridization from sp² to sp³ and the formation of a tetrahedral alkoxide intermediate. ncert.nic.in This intermediate is then typically protonated to yield the final product. ncert.nic.in Common nucleophilic addition reactions applicable to this compound include:

Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) provide a hydride ion (H⁻) that attacks the carbonyl carbon, ultimately reducing the ketone to a secondary alcohol, forming tridecane-2,13-diol. savemyexams.com

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN), often catalyzed by a base, results in the formation of a cyanohydrin. ncert.nic.insavemyexams.com The cyanide ion (CN⁻) acts as a potent nucleophile. savemyexams.com This reaction is significant as it extends the carbon chain by one atom. savemyexams.com

Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) attack the carbonyl carbon to form a new carbon-carbon bond, yielding a tertiary alcohol after acidic workup.

Electrophilic Character: Under acidic conditions, the carbonyl oxygen can be protonated, which significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. uobasrah.edu.iq The hydroxyl group can also be protonated, converting it into a good leaving group (water), which can facilitate carbocation-based reactions. allen.in

Intramolecular Reactions: The hydroxyl group in this compound can itself act as an intramolecular nucleophile. Although the 1,12-distance between the hydroxyl group and the ketone is large, the formation of a large-ring cyclic hemiketal is theoretically possible, though likely thermodynamically unfavorable compared to intermolecular reactions.

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a group to form a structural isomer. rroij.com For a hydroxy ketone like this compound, several types of rearrangements could be envisaged, typically under acidic or basic conditions.

Carbocation Rearrangements: Under strong acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a secondary carbocation at the C13 position. This carbocation could potentially undergo hydride shifts to form a more stable carbocation before elimination or substitution occurs. allen.in

α-Ketol Rearrangement: While this compound is not an α-hydroxy ketone, related structures are known to undergo rearrangements. For instance, the α-ketol rearrangement involves the conversion of a hydroxy ketone to an isomeric compound under acidic or basic conditions. rroij.com

Favorskii Rearrangement: If the molecule were to be halogenated at the C1 or C3 position (alpha to the ketone), treatment with a strong base could initiate a Favorskii rearrangement, leading to the formation of a carboxylic acid derivative with a rearranged carbon skeleton. allen.in

Oxidation and reduction reactions in organic chemistry are defined by the change in the number of bonds to oxygen or hydrogen, which corresponds to a change in the oxidation state of the carbon atoms. masterorganicchemistry.comlibretexts.org

Reduction: The ketone functional group is readily reduced to a secondary alcohol. savemyexams.com

Mechanism: Using a hydride reagent like NaBH₄, the mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon. The resulting alkoxide intermediate is then protonated by the solvent (e.g., ethanol (B145695) or water) to give the final diol product, tridecane-2,13-diol. libretexts.org

Oxidation: The secondary hydroxyl group at C13 can be oxidized to a ketone. libretexts.org

Mechanism with Cr(VI) Reagents: Common oxidizing agents like chromic acid (formed from CrO₃ or Na₂Cr₂O₇ with acid) oxidize secondary alcohols to ketones. The mechanism involves the formation of a chromate (B82759) ester intermediate. A base (often water) then removes a proton from the carbon bearing the oxygen, and the C-H bond electrons are used to form a C=O double bond, leading to the elimination of a reduced chromium species. ucr.edu The product of this reaction would be tridecane-2,13-dione.

The ketone group in this compound is resistant to further oxidation under standard conditions, unlike aldehydes. jackwestin.com However, under harsh conditions, oxidative cleavage of the carbon-carbon bonds adjacent to the carbonyl group can occur. The Baeyer-Villiger oxidation is a specific reaction where a peroxyacid oxidizes a ketone to an ester, which represents another possible oxidative pathway. ucr.edu

Rearrangement Reactions.

Kinetic Studies and Reaction Rate Determination

Specific kinetic data for reactions involving this compound are not readily found in the surveyed literature. However, kinetic studies on simpler ketones provide a framework for understanding how reaction rates might be determined and what factors influence them. For instance, the rates of reaction between hydroxyl radicals (OH) and various ketones have been measured to understand their atmospheric chemistry and combustion properties. acs.orgnih.gov

These studies often use techniques like pulsed laser photolysis-laser-induced fluorescence (PLP-LIF) to measure absolute rate constants over a range of temperatures. acs.orgcapes.gov.br The data is frequently presented in the form of an Arrhenius expression, k = A * exp(-Ea/RT), which relates the rate constant (k) to the pre-exponential factor (A), the activation energy (Ea), and the temperature (T).

Below is a table of kinetic data for the gas-phase reaction of OH radicals with several linear and branched ketones, which illustrates the type of information obtained from such studies. These reactions typically proceed via hydrogen abstraction. nih.govresearchgate.net

| Ketone | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Rate Constant at 298 K (10⁻¹² cm³ molecule⁻¹ s⁻¹) |

| Acetone | 243-372 | (1.25 ± 0.22) × 10⁻¹² exp[-(561 ± 57)/T] | 0.184 ± 0.024 |

| 2-Butanone | 243-372 | (1.19 ± 0.18) × 10⁻¹² exp[-(60 ± 61)/T] | 1.19 ± 0.18 |

| 4-Methyl-2-pentanone | 243-372 | (0.759 ± 0.126) × 10⁻¹² exp[(834 ± 46)/T] | 12.1 ± 0.9 |

| 5-Methyl-2-hexanone | 243-372 | (1.33 ± 0.63) × 10⁻¹² exp[(649 ± 140)/T] | 10.3 ± 1.0 |

| Data sourced from a study on the gas-phase reactions of hydroxyl radicals with ketones. acs.org Note: This data is for the listed compounds, not this compound. |

For this compound, kinetic studies would be valuable for quantifying the rates of nucleophilic addition, oxidation, or rearrangement reactions under various conditions (e.g., different temperatures, catalysts, or solvent systems).

Computational Chemistry in Mechanistic Elucidation

Computational chemistry is a powerful tool for investigating reaction mechanisms, especially for complex molecules or for studying transient species like transition states and intermediates that are difficult to observe experimentally. ox.ac.ukmdpi.com By modeling the potential energy surface of a reaction, computational methods can provide deep insights into reaction pathways, energetics, and kinetics. nih.gov

For this compound, computational approaches could be applied to:

Map Reaction Pathways: Methods like Density Functional Theory (DFT) can be used to calculate the structures and energies of reactants, products, intermediates, and transition states for the reactions discussed above (e.g., nucleophilic addition, oxidation). ox.ac.ukmdpi.com

Determine Activation Barriers: By locating the transition state structure, the activation energy (energy barrier) for a reaction can be calculated. nih.gov This allows for the comparison of competing reaction pathways to predict the major product. For example, one could computationally compare the energy barriers for an intermolecular versus an intramolecular nucleophilic attack by the hydroxyl group.

Analyze Reaction Dynamics: Beyond static points on the potential energy surface, ab initio molecular dynamics simulations can model the time evolution of a reacting system, providing a more complete picture of the reaction mechanism. hbni.ac.in

Elucidate Stereochemistry: For reactions that create new chiral centers, such as the reduction of the ketone, computational methods can help predict and explain the stereochemical outcome.

The United Reaction Valley Approach (URVA) is an advanced computational method that analyzes the reaction path to partition a mechanism into distinct phases, such as reactant preparation, chemical transformation at the transition state, and product adjustment, offering a detailed understanding of the bond-breaking and bond-forming processes. nih.gov Such tools could provide an atomic-level understanding of the mechanistic chemistry of this compound.

Advanced Analytical Techniques for Detection and Quantification of 13 Hydroxytridecan 2 One

Chromatographic Methods

Chromatography is the cornerstone for separating 13-Hydroxytridecan-2-one from complex mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of long-chain hydroxyketones. The compound's polarity, governed by the long hydrocarbon tail and the polar hydroxyl and ketone groups, dictates the chromatographic conditions.

Separation: Reversed-phase HPLC is the most suitable approach. A non-polar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. A gradient elution, starting with a higher proportion of water and increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol, is effective for eluting the compound from the column. nih.govpnas.org

Detection:

UV-Vis Detector: The ketone group in this compound possesses a weak n→π* electronic transition, allowing for detection by a UV-Vis detector, typically in the range of 270-290 nm. However, the sensitivity is limited due to the low molar absorptivity of aliphatic ketones.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior sensitivity and specificity. nih.gov Electrospray ionization (ESI) is a common ionization technique used for such analyses. nih.gov The mass spectrometer can identify the compound based on its specific mass-to-charge ratio (m/z) and fragmentation pattern, allowing for unambiguous identification and quantification even at very low concentrations. This is particularly useful for analyzing complex biological samples. nih.govpnas.org

Fluorescence Detector: As the native molecule is not fluorescent, a fluorescence detector can only be used after a pre-column or post-column derivatization step, where a fluorescent tag is attached to the molecule. tandfonline.comresearchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Polar component of the mobile phase. Acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component for eluting the analyte. |

| Gradient | 60% B to 100% B over 20 minutes | To effectively elute the compound from the column while separating it from other components. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |

| Detector | Mass Spectrometer (MS) | Provides high sensitivity and structural confirmation. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Generates protonated molecules [M+H]⁺ for detection. |

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. For a molecule like this compound, its relatively high boiling point and the presence of a polar hydroxyl group require specific considerations.

Derivatization: To increase volatility and thermal stability, and to prevent peak tailing, the hydroxyl group is often derivatized prior to analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the -OH group to a -O-Si(CH₃)₃ (trimethylsilyl) ether. nih.gov

Separation: A capillary column with a non-polar or medium-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) like TG-5MS) is typically used. scirp.orgscirp.org A temperature-programmed oven is essential to elute these very-long-chain compounds. scirp.orgresearchgate.net

Detection: GC-MS is the definitive detection method, providing both retention time data and a mass spectrum that serves as a molecular fingerprint. scirp.orgnih.gov The electron impact (EI) mass spectrum would show a molecular ion peak (or a peak corresponding to the derivatized molecule) and characteristic fragment ions resulting from the cleavage at specific points in the carbon chain, such as α-cleavage around the ketone and hydroxyl groups. nih.gov

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Fused Silica (B1680970) Capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film) | High-resolution separation of volatile compounds. |

| Stationary Phase | 5% Phenyl Polydimethylsiloxane | A common, versatile phase for a wide range of analytes. |

| Carrier Gas | Helium at 1.0 mL/min | Inert gas to carry the sample through the column. |

| Injector Temp. | 280 °C | To ensure rapid volatilization of the sample. |

| Oven Program | 100 °C (1 min), then ramp at 10 °C/min to 300 °C (hold 10 min) | Gradual temperature increase to separate compounds based on boiling points. |

| Detector | Mass Spectrometer | Identification based on mass spectrum and retention time. |

| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization method that produces reproducible fragmentation patterns. |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method primarily used for qualitative analysis, such as monitoring the progress of a chemical reaction or checking the purity of a sample. researchgate.netwvu.edu

For this compound, a silica gel plate serves as the stationary phase. nih.gov The mobile phase would typically be a mixture of a non-polar solvent (like hexane (B92381) or chloroform) and a more polar solvent (like ethyl acetate (B1210297) or ethanol). nih.govplos.org The separation is based on the compound's polarity; the polar hydroxyl and ketone groups will interact with the silica gel, slowing its movement up the plate compared to less polar compounds. Visualization can be achieved by staining the plate with a reagent that reacts with the functional groups, such as primuline (B81338) (which detects lipids under UV light) or potassium permanganate (B83412) (which reacts with the hydroxyl group). nih.govplos.org

Ion Chromatography (IC) is a separation technique designed specifically for the analysis of ionic species. bio-rad.comchromatographyonline.com The separation mechanism is based on ion-exchange interactions between the sample ions and a charged stationary phase. bio-rad.com

Since this compound is a neutral molecule with no inherent ionic charge, it cannot be directly analyzed by standard ion-exchange chromatography. diduco.comdrawellanalytical.com While a variant called Ion-Exclusion Chromatography (IEC) can separate neutral molecules from ionic ones, it is typically used for small, polar analytes like organic acids and is not a conventional method for long-chain ketones. diduco.comnih.gov Therefore, IC is generally not a suitable technique for the direct detection and quantification of this compound.

Thin-Layer Chromatography (TLC).

Spectroscopic Detection Methods

While often coupled with chromatography, spectroscopic methods form the basis of detection and quantification.

Fluorescence spectroscopy is an exceptionally sensitive detection method. researchgate.net However, aliphatic ketones and alcohols like this compound are not naturally fluorescent. acs.org To utilize fluorescence detection, the compound must first be chemically modified through derivatization, where a fluorescent tag (a fluorophore) is covalently attached to the molecule. tandfonline.comddtjournal.com

This is most commonly achieved by targeting the ketone's carbonyl group with a fluorescent hydrazine (B178648) or hydroxylamine (B1172632) reagent. ddtjournal.comscirp.org This reaction creates a highly fluorescent derivative that can be detected at very low concentrations, often in the picomolar to nanomolar range. acs.org This approach is frequently combined with HPLC for separating the derivatized analyte from excess reagent and other sample components. scirp.org This combination (HPLC with fluorescence detection) offers both excellent separation and outstanding sensitivity.

Table 3: Potential Fluorescent Derivatization Reagents for this compound

| Reagent Name | Target Functional Group | Resulting Derivative |

|---|---|---|

| Dansyl Hydrazine | Ketone (Carbonyl) | Fluorescent Hydrazone |

| 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole (NBD-H) | Ketone (Carbonyl) | Fluorescent Hydrazone |

| 4-(N,N-Dimethylaminosulfonyl)-7-(N-chloroformylmethyl-N-methylamino)-2,1,3-benzoxadiazole (DBD-COCl) | Hydroxyl | Fluorescent Ester |

Raman Spectroscopy